

# commercial suppliers of 4-(tert-Butyl)-2,6-difluorophenol

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## Compound of Interest

Compound Name: 4-(tert-Butyl)-2,6-difluorophenol

Cat. No.: B13684805

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## 4-(tert-Butyl)-2,6-difluorophenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(tert-Butyl)-2,6-difluorophenol**, a fluorinated organic compound of interest in various scientific domains. Due to a lack of extensive publicly available experimental data, this document focuses on summarizing available information regarding its commercial availability, physicochemical properties, and safety considerations based on related compounds.

## Commercial Availability

**4-(tert-Butyl)-2,6-difluorophenol** is available from commercial chemical suppliers. One notable supplier is Sigma-Aldrich, which lists the compound in its research chemicals catalog. Other suppliers may also exist, and researchers are encouraged to consult various chemical sourcing platforms for procurement.

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **4-(tert-Butyl)-2,6-difluorophenol** are not readily available in public literature or technical data sheets. However, computed data from publicly accessible databases provide some insight into its characteristics.

Property	Value	Source
CAS Number	953091-22-0	PubChem[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> F <sub>2</sub> O	PubChem[1]
Molecular Weight	186.20 g/mol	PubChem[1]
XLogP3-AA (Computed)	3.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	186.08562133 Da	PubChem[1]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	PubChem[1]

Note: The data presented in this table are computationally derived and have not been experimentally verified in the available literature.

## Synthesis

A specific, detailed experimental protocol for the synthesis of **4-(tert-Butyl)-2,6-difluorophenol** is not described in the currently available scientific literature. General synthetic routes for related fluorophenol compounds often involve the fluorination of corresponding phenol precursors or the functionalization of fluorinated aromatic rings. Researchers interested in the synthesis of this compound may need to develop a synthetic strategy based on established methods for analogous molecules.

## Applications in Research and Drug Development

Currently, there is a notable absence of published research detailing the specific applications of **4-(tert-Butyl)-2,6-difluorophenol** in drug development, medicinal chemistry, or as a tool in biological research. While fluorinated phenols are a class of compounds with known applications in these areas, the specific biological activity and potential signaling pathway

interactions of this particular molecule have not been documented in the accessible scientific literature.

## Safety Information

A specific Safety Data Sheet (SDS) for **4-(tert-Butyl)-2,6-difluorophenol** is not publicly available. However, safety information for the closely related compound, 2,6-difluorophenol, can provide some guidance on handling precautions.

Hazard Information for 2,6-Difluorophenol (as a proxy):

- Physical Hazards: Flammable solid.[\[2\]](#)[\[3\]](#)
- Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[\[2\]](#)[\[3\]](#)
- Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection, respiratory protection), and avoid contact with skin, eyes, and clothing.[\[2\]](#)[\[3\]](#)

It is crucial for researchers to conduct a thorough risk assessment before handling **4-(tert-Butyl)-2,6-difluorophenol** and to assume it may have similar or other hazards until specific data becomes available.

## Experimental Protocols and Signaling Pathways

A comprehensive search of scientific literature and technical databases did not yield any specific experimental protocols for the use of **4-(tert-Butyl)-2,6-difluorophenol** or any established signaling pathways in which it is involved. The lack of this information prevents the creation of detailed methodologies and pathway diagrams as requested.

## Conclusion

**4-(tert-Butyl)-2,6-difluorophenol** is a commercially available fluorinated phenol with computed physicochemical properties accessible through public databases. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, experimental applications, biological activity, and safety data. Researchers and drug development

professionals interested in this compound will likely need to undertake foundational research to establish these key parameters. The information provided in this guide is based on the limited data currently available and should be supplemented with in-house experimental validation.

## Visualizations

As no specific experimental workflows or signaling pathways involving **4-(tert-Butyl)-2,6-difluorophenol** are documented in the available literature, the creation of corresponding diagrams is not possible at this time.

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## References

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